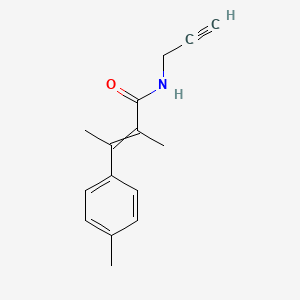
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide is a synthetic organic compound Its structure includes a but-2-enamide backbone with various substituents, including a methyl group, a 4-methylphenyl group, and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the but-2-enamide backbone: This can be achieved through the reaction of an appropriate alkene with an amide.
Introduction of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Addition of the prop-2-yn-1-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(4-methylphenyl)but-2-enamide: Lacks the prop-2-yn-1-yl group.
3-(4-Methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide: Lacks the 2-methyl group.
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)butanamide: Has a butanamide backbone instead of but-2-enamide.
Uniqueness
The uniqueness of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide lies in its specific combination of substituents, which can confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
60548-41-6 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenyl)-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C15H17NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h1,6-9H,10H2,2-4H3,(H,16,17) |
InChI-Schlüssel |
AJCDAZJNFUARBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(C)C(=O)NCC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


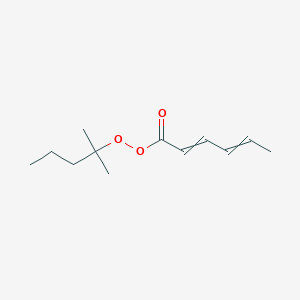


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
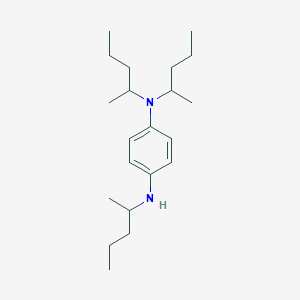
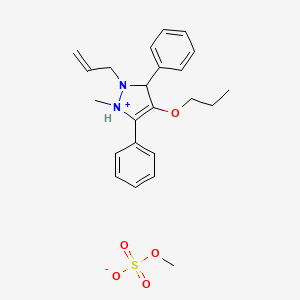

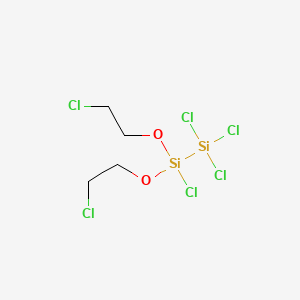
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

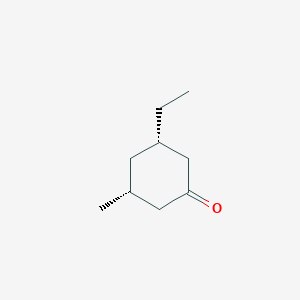
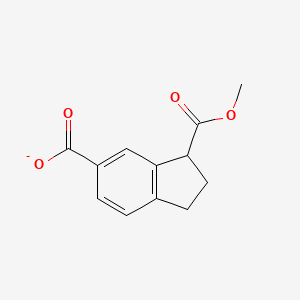
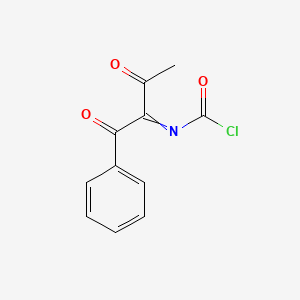
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
